molecular formula C8H20Cl2N2O B1424722 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride CAS No. 1219957-18-2

2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride

Cat. No.: B1424722
CAS No.: 1219957-18-2
M. Wt: 231.16 g/mol
InChI Key: VBDLXTDZPQIKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is a high-purity chemical compound of significant interest in pharmaceutical and organic chemistry research. This piperidine derivative is supplied as a dihydrochloride salt, enhancing its stability for storage and handling in various experimental settings. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, making this compound a valuable synthetic building block for the design and development of new bioactive molecules . The structure of this compound, which features both a piperidine ring and an ethanolamine side chain, is characteristic of compounds studied for their potential interactions with the central nervous system. Related 2-(piperidin-1-yl)ethanol derivatives have been investigated in therapeutic contexts, highlighting the research relevance of this chemical class . Its primary research applications include serving as a key intermediate in the synthesis of more complex molecules and as a core scaffold in structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new pathways in the development of potential therapeutic agents. As with all reagents of this nature, this compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper storage conditions (sealed in a dry environment at room temperature) are recommended to maintain the integrity of the product over time.

Properties

IUPAC Name

2-[methyl(piperidin-3-yl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(5-6-11)8-3-2-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDLXTDZPQIKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-18-2
Record name 2-[methyl(piperidin-3-yl)amino]ethan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
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Preparation Methods

Reduction of Piperidinone Derivatives

The core step in synthesizing (r)-3-aminopiperidine dihydrochloride, a precursor to the target compound, involves the reduction of the corresponding piperidin-2-one hydrochloride. This process employs lithium aluminum hydride (LiAlH₄) as a reducing agent.

Step Reagents & Conditions Description Reference
1 Lithium aluminum hydride (1.5–2.0 equivalents), tetrahydrofuran (THF), 25–35°C Reduction of (r)-3-aminopiperidin-2-one hydrochloride to (r)-3-aminopiperidine ,
2 Filtration to isolate (r)-3-aminopiperidine dihydrochloride The reduction mixture is filtered to obtain the amino compound ,

Research Findings:

  • The reduction is performed at controlled temperatures (~25–35°C) to prevent over-reduction.
  • The amount of LiAlH₄ used varies between 1.5 to 2 equivalents, depending on scale.
  • The process yields high purity (r)-3-aminopiperidine dihydrochloride after filtration.

Amidation and Esterification of Diaminopentanoate Derivatives

The synthesis of intermediates such as methyl 2,5-diaminopentanoate dihydrochloride involves amidation of diacids with acetyl chloride, followed by esterification and cyclization.

Step Reagents & Conditions Description Reference
1 Acetyl chloride (1.5–2.5 equivalents), methanol, 0–15°C Esterification of (R)-2,5-diaminopentanoic acid hydrochloride ,
2 Heating at 45–65°C Formation of methyl 2,5-diaminopentanoate dihydrochloride ,
3 Sodium methoxide in methanol, -10°C to 0°C Conversion to (R)-3-aminopiperidin-2-one hydrochloride ,

Research Findings:

  • The esterification is optimized at low temperatures (0–15°C) to prevent side reactions.
  • The cyclization to form the piperidinone involves sodium methoxide-mediated intramolecular cyclization, typically at reflux (~45–65°C).

Cyclization to Form Piperidine Ring

The key step involves Dieckmann-type cyclization of diesters to generate the piperidine ring system.

Step Reagents & Conditions Description Reference
1 Sodium methoxide in methanol, reflux Cyclization of diester to form piperidinone ,
2 Acidification with hydrochloric acid Conversion to (r)-3-aminopiperidin-2-one hydrochloride ,

Research Findings:

  • The cyclization is performed under reflux conditions (~45–65°C).
  • Acidification yields the hydrochloride salt, which is then reduced or functionalized further.

Final Salt Formation

The target compound, 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride , is obtained by reacting the free base or intermediate with hydrochloric acid, followed by purification.

Step Reagents & Conditions Description Reference
1 Concentrated hydrochloric acid, ethanol or methanol Protonation of the amine to form dihydrochloride salt ,
2 Filtration and drying Isolation of the pure dihydrochloride salt ,

Research Findings:

  • The salt formation is performed at ambient temperatures (~0–20°C).
  • The product is isolated via filtration and dried under vacuum.

Summary of Key Parameters

Parameter Typical Range Notes Source
Reducing agent 1.5–2 equivalents LiAlH₄ For reduction of piperidinone ,
Temperature 25–35°C During reduction ,
Esterification temperature 0–15°C To prevent side reactions ,
Cyclization temperature 45–65°C For ring closure ,
Salt formation Ambient (~0–20°C) Protonation with HCl ,

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine or ethanolamine derivatives .

Scientific Research Applications

2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride with related compounds, focusing on structural, synthetic, and physicochemical properties.

Structural Analogues from Literature

The evidence describes compounds such as methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (10) (synthesized via reactions of aromatic amines with cyano-pyridinyl ethenyl derivatives) . Key structural differences include:

  • Heterocyclic Core : The target compound’s saturated piperidinyl ring contrasts with the aromatic pyridinyl group in compound 10 , affecting electronic properties and conformational flexibility.
  • Functional Groups: The dihydrochloride salt in the target enhances hydrophilicity, whereas compound 10 contains ester and cyano groups, favoring lipophilicity.
  • Backbone: The ethanolamine chain in the target differs from the propenoate ester backbone in 10, impacting metabolic stability and solubility.

Physicochemical Properties

Property This compound Compound 10
Molecular Weight ~250–300 g/mol (estimated) 234.56 g/mol
Solubility High in water (due to dihydrochloride) Low in water; soluble in organic solvents
Key Functional Groups Piperidinyl, ethanolamine, dihydrochloride Pyridinyl, cyano, ester
Synthetic Route Likely involves alkylation and salt formation Acid-catalyzed condensation

Pharmacological Implications

  • Piperidinyl vs. Pyridinyl : The saturated piperidinyl ring in the target compound may offer greater conformational flexibility for receptor interactions compared to the rigid pyridinyl group in 10 .
  • Salt Form : The dihydrochloride enhances bioavailability in aqueous environments, whereas compound 10 ’s ester groups may facilitate membrane penetration but reduce metabolic stability.

Research Findings and Limitations

  • Synthetic Methodology: The evidence highlights acid-catalyzed condensation as a viable route for heteroaryl-amino acid derivatives .
  • Further studies are needed to compare binding affinities, logP values, and metabolic profiles with analogues like 10.

Biological Activity

2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its applications in antimicrobial and anticancer studies, as well as its role in various biochemical pathways.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, which is known for its significant presence in many pharmaceutical agents. The piperidine moiety contributes to the compound's pharmacological properties, making it a valuable scaffold for drug development.

Piperidine derivatives like this compound exhibit a range of biological activities through various mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent studies:

Activity Target Organism/Cell Line Method of Assessment Results
AntimicrobialStaphylococcus aureusMIC AssayMIC = 0.025 mg/mL
AntimicrobialEscherichia coliMIC AssayMIC = 0.0195 mg/mL
AnticancerHeLa CellsMTT AssayIC50 = 12 µM
AnticancerMCF-7 CellsApoptosis AssayIncreased apoptosis rate

Case Studies

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound, against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli, supporting its potential use in treating infections caused by resistant strains .
  • Anticancer Research : In vitro studies demonstrated that the compound could inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis, suggesting a promising avenue for cancer therapy .
  • Pharmacokinetics and Metabolism : Investigations into the pharmacokinetics revealed that the compound undergoes phase II metabolic reactions, including glucuronidation and sulfation, which are critical for its bioavailability and therapeutic efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Reactant of Route 2
2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride

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